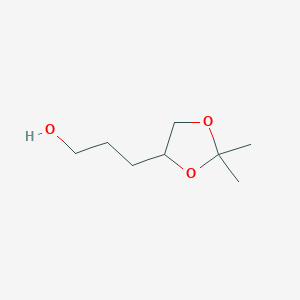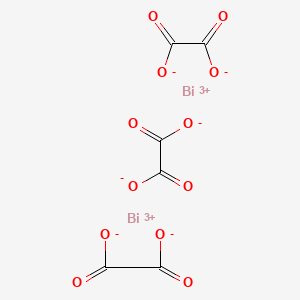
Bismuth oxalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth oxalate is typically synthesized through precipitation methods. One common approach involves the reaction of bismuth nitrate with oxalic acid in an aqueous solution. The reaction is carried out under acidic conditions, often using nitric acid, perchloric acid, or hydrochloric acid to maintain the desired pH level. The general reaction can be represented as follows:
2Bi(NO3)3+3H2C2O4→Bi2(C2O4)3+6HNO3
Industrial Production Methods: In industrial settings, the production of bismuth(3+) oxalate follows similar principles but on a larger scale. The process involves the controlled addition of oxalic acid to a bismuth-containing solution, followed by filtration and drying of the precipitated product. The purity and yield of the compound can be optimized by adjusting parameters such as temperature, concentration, and pH.
Chemical Reactions Analysis
Types of Reactions: Bismuth oxalate undergoes several types of chemical reactions, including:
Oxidation: Upon heating, bismuth(3+) oxalate decomposes to form bismuth oxide (Bi₂O₃) and carbon dioxide (CO₂).
Reduction: In the presence of reducing agents, bismuth(3+) oxalate can be reduced to metallic bismuth.
Substitution: this compound can participate in ligand exchange reactions with other coordinating ligands.
Common Reagents and Conditions:
Oxidation: Heating in an oxygen-rich environment.
Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Reaction with other ligands in a suitable solvent.
Major Products Formed:
Oxidation: Bismuth oxide (Bi₂O₃)
Reduction: Metallic bismuth (Bi)
Substitution: Various bismuth coordination compounds depending on the ligands used.
Scientific Research Applications
Bismuth oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of bismuth-containing materials, including bismuth oxides and other coordination compounds.
Biology and Medicine: Bismuth compounds, including bismuth(3+) oxalate, have antimicrobial properties and are used in the treatment of gastrointestinal disorders.
Industry: this compound is employed in the production of catalysts for photochemical processes and in the fabrication of optoelectronic and electrochemical devices.
Mechanism of Action
The mechanism of action of bismuth(3+) oxalate involves its ability to form strong complexes with various ligands. In biological systems, bismuth ions can interact with thiol groups in proteins, leading to the inhibition of microbial growth. In materials science, the compound’s ability to form stable coordination complexes makes it useful in the synthesis of advanced materials.
Comparison with Similar Compounds
- Bismuth(3+) nitrate (Bi(NO₃)₃)
- Bismuth(3+) chloride (BiCl₃)
- Bismuth(3+) sulfate (Bi₂(SO₄)₃)
Comparison: Bismuth oxalate is unique due to its specific coordination chemistry and the ability to form stable complexes with oxalate ions. Unlike bismuth(3+) nitrate and bismuth(3+) chloride, which are more soluble in water, bismuth(3+) oxalate’s low solubility makes it suitable for applications where controlled release of bismuth ions is desired. Additionally, the thermal decomposition of bismuth(3+) oxalate to bismuth oxide is a distinct feature that is leveraged in the synthesis of bismuth-containing materials.
Properties
IUPAC Name |
dibismuth;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Bi/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMTUWGINXDGCK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Bi+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Bi2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333681 | |
| Record name | Bismuth oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Bismuth oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20353 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6591-55-5 | |
| Record name | Bismuth oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISMUTH OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIS20CWG3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



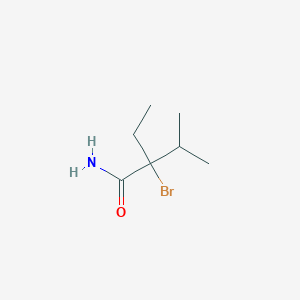


![N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617793.png)


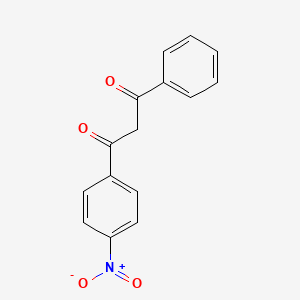
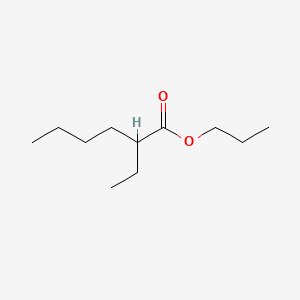
![[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B1617803.png)


![Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1617807.png)
